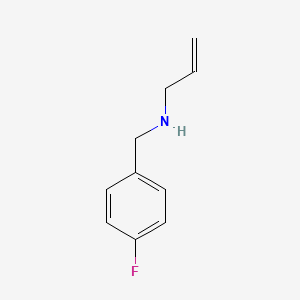

N-(4-Fluorobenzyl)-2-propen-1-amine

Description

Significance of Allylamine (B125299) and Fluorobenzyl Moieties in Organic Chemistry

The allylamine moiety, characterized by a vinyl group attached to an aminomethyl fragment, is a versatile building block in organic synthesis. The presence of the double bond allows for a variety of chemical reactions, including additions, polymerizations, and cyclizations, making it a valuable precursor for the synthesis of more complex nitrogen-containing molecules. Allylamines are not only synthetic intermediates but are also found in the core structure of several pharmaceutical agents, particularly in the class of antifungal drugs. These drugs often function by inhibiting key enzymes in fungal cell membrane biosynthesis.

The fluorobenzyl moiety, on the other hand, is a common feature in modern medicinal chemistry. The introduction of a fluorine atom to a benzyl (B1604629) group can significantly alter the parent molecule's physicochemical properties. Fluorine's high electronegativity and relatively small size can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. rsc.org The strategic placement of fluorine, as seen in the 4-fluoro position, can influence the electronic environment of the aromatic ring and provide specific interactions with protein residues, potentially leading to more potent and selective drug candidates. rsc.org

Overview of Current Research Landscape Pertaining to N-(4-Fluorobenzyl)-2-propen-1-amine and its Analogues

The direct and extensive study of this compound itself appears to be limited within publicly available scientific literature. However, the broader class of N-benzyl allylamines has been a subject of synthetic methodology development. For instance, reductive amination of allylamine with substituted benzaldehydes provides a convenient route to this class of compounds.

Research on analogues, particularly those sharing the allylamine or fluorobenzyl scaffold, offers insights into the potential of this compound. For example, various allylamine derivatives have been synthesized and evaluated for their antifungal activities. These studies often explore how modifications to the N-substituent impact the compound's efficacy against different fungal strains. Similarly, the incorporation of the 4-fluorobenzyl group into different molecular frameworks is a common strategy in the design of new therapeutic agents, with examples ranging from enzyme inhibitors to receptor modulators.

While specific research findings on this compound are not abundant, its structural components suggest a fertile ground for future investigation. The reactivity of the allylamine group opens avenues for the synthesis of novel polymers and heterocyclic compounds. Furthermore, the presence of the fluorobenzyl moiety makes it a candidate for evaluation in various biological assays, particularly in the search for new enzyme inhibitors or other bioactive molecules. The hydrochloride salt of this compound is commercially available, which may facilitate its exploration by the wider research community. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGGUJZMVWZOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405919 | |

| Record name | N-[(4-Fluorophenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889949-25-1 | |

| Record name | N-[(4-Fluorophenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Fluorobenzyl 2 Propen 1 Amine and Its Derivatives

Conventional and Emerging Synthetic Routes

Conventional methods for synthesizing allylic amines like N-(4-Fluorobenzyl)-2-propen-1-amine have been refined over the years, while new, more efficient routes continue to emerge.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, offering a direct method to form C-N bonds. libretexts.orgmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound, in this case, 4-fluorobenzaldehyde, with an amine, allylamine (B125299), to form an imine intermediate. This intermediate is then reduced in situ to the target secondary amine, this compound. youtube.compressbooks.pub

The reaction is generally carried out in a single pot. youtube.com The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Milder reducing agents are preferred to prevent the premature reduction of the aldehyde. masterorganicchemistry.com

Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Reference |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Mild reagent; selectively reduces iminium ions over ketones or aldehydes. masterorganicchemistry.com | masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A common and effective alternative to NaBH₃CN, particularly useful in laboratory settings. libretexts.orgmasterorganicchemistry.com | libretexts.orgmasterorganicchemistry.com |

Nucleophilic Substitution Approaches (e.g., Alkylation-Deprotonations)

Nucleophilic substitution, particularly the SN2 reaction, provides a fundamental route to amines. pressbooks.pub In this approach, allylamine, acting as a nucleophile, displaces a leaving group from an electrophilic benzyl (B1604629) source, such as 4-fluorobenzyl halide (e.g., bromide or chloride).

A primary challenge with this method is the potential for overalkylation. Since the product, a secondary amine, is often similarly or more reactive than the starting primary amine, the reaction can proceed to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgpressbooks.pub Using an excess of the starting amine can help to favor the desired mono-alkylation product.

An alternative involves the nucleophilic substitution of allylic alcohols. While alcohols themselves have a poor leaving group (OH-), they can be activated by acids to facilitate an SN1-type reaction, proceeding through a resonance-stabilized allylic cation intermediate. researchgate.net

Multi-component Reaction Protocols (e.g., Petasis Reaction Derivatives)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comresearchgate.net The Petasis borono-Mannich (PBM) reaction is a prominent example used to synthesize substituted amines, including allylic amines. wikipedia.orgorganic-chemistry.org

The Petasis reaction involves an amine, a carbonyl compound, and an organoboronic acid. wikipedia.org For the synthesis of derivatives of this compound, a potential pathway could involve the reaction of allylamine, an aldehyde, and a (4-fluorophenyl)boronic acid. This reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. mdpi.comwikipedia.org One study reported the synthesis of (E)-N-Benzyl-N-(4-fluorobenzyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-amine using (4-fluorophenyl)boronic acid as a key reactant in a Petasis reaction. acs.org

Key Features of the Petasis Reaction

| Feature | Description | Reference |

|---|---|---|

| Reactants | Amine, Carbonyl, Vinyl- or Aryl-boronic acid. | wikipedia.org |

| Product | Substituted amines (including allyl amines). | wikipedia.org |

| Conditions | Often mild, can be performed without anhydrous or inert conditions. | wikipedia.org |

| Advantages | High efficiency, atom economy, and ability to generate molecular diversity. mdpi.comrsc.org | mdpi.comrsc.org |

Advanced Catalytic Transformations

Catalysis offers powerful tools for synthesizing amines with high efficiency and selectivity, often under milder conditions than traditional methods.

Transition-Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Oxidative Amination)

Palladium catalysis is a versatile tool for C-N bond formation. Palladium-catalyzed oxidative amination of alkenes, also known as the aza-Wacker reaction, allows for the synthesis of allylic amines. mdpi.comnih.gov This reaction involves the nucleophilic attack of an amine on a palladium-activated alkene, followed by β-hydride elimination to yield the product. nih.gov

These reactions can utilize molecular oxygen as the terminal oxidant, making them attractive from a green chemistry perspective. mdpi.com The process can lead to the formation of both allylic amines and enamines, with selectivity often influenced by the specific catalyst system and reaction conditions. mdpi.com For example, Pd(II)-catalyzed aerobic allylic amination of simple alkenes with aromatic secondary amines can produce (E)-allylamines with high regioselectivity. mdpi.com

C–H Activation Methodologies for Unprotected Allylamines

Direct functionalization of C–H bonds represents a highly atom-economical and efficient strategy in organic synthesis. nih.gov Applying this to unprotected allylamines is challenging because the amine's N-H bond can interfere with many catalysts, often necessitating the use of protecting groups. rsc.orgnih.gov

However, recent advancements have focused on the direct C–H functionalization of unprotected amines. nih.gov Palladium-catalyzed methods have been developed that can control the stereochemistry of the arylation of allylamines. nih.gov For instance, the use of mono-protected amino acid (MPAA) ligands can prevent the aggregation of the palladium catalyst, favoring a C–H activation pathway to yield cis-arylated allylamines, whereas other methods might lead to trans products via a Heck-type reaction. nih.gov Furthermore, direct asymmetric α-C–H functionalization of N-unprotected allylamine has been achieved using chiral pyridoxal (B1214274) catalysts, demonstrating a pathway to valuable chiral β-amino alcohols. rsc.orgresearchgate.net

Regioselective and Stereoselective Synthesis

The synthesis of this compound and its derivatives often relies on standard N-alkylation procedures, where regioselectivity is a key consideration. A common and direct approach involves the nucleophilic substitution reaction between allylamine (prop-2-en-1-amine) and a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide. In this reaction, the nitrogen atom of allylamine acts as the nucleophile, attacking the benzylic carbon of the 4-fluorobenzyl halide, leading to the selective formation of the N-C bond and yielding the desired secondary amine.

While the parent molecule, this compound, is achiral, the principles of stereoselective synthesis become critical when preparing its derivatives. For instance, synthetic routes targeting allylamine derivatives with enhanced oral antifungal activity have been developed, underscoring the importance of controlling molecular geometry for biological function. nih.gov Methodologies applied to analogous structures, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, provide a framework for potential synthetic strategies. nsf.gov A two-step process involving the initial reaction of a primary amine with a sulfonyl chloride, followed by benzylation, highlights a pathway that could be adapted for creating complex derivatives. nsf.gov

Furthermore, regioselective reactions are crucial when building more complex heterocyclic systems. For example, the reaction of methyl anthranilates with N-arylcyanamides can be directed to produce specific regioisomers of quinazolinones by carefully selecting catalysts and reaction conditions, such as using p-TsOH versus TMSCl. nih.gov While not directly applied to this compound, these principles of controlling regioselectivity are fundamental in utilizing it as a building block for more elaborate structures.

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis offers a powerful and efficient platform for generating libraries of this compound derivatives. This technique immobilizes a starting material on a polymer resin, allowing for sequential reactions and easy purification by simple filtration and washing.

A key strategy involves the use of a resin-bound amino acid or amine, which can then be elaborated upon. For example, a resin-bound intermediate can be alkylated with reagents like 4-fluorobenzyl bromide to introduce the desired moiety. mdpi.com This approach was successfully used in a multi-step synthesis to produce derivatives of a fundamental peptide unit, demonstrating the feasibility of incorporating the N-(4-fluorobenzyl) group in a solid-phase workflow. mdpi.com

Reductive amination is another cornerstone of solid-phase synthesis for creating secondary and tertiary amines. A resin-bound aldehyde or ketone can be reacted with an amine, such as allylamine, and a reducing agent to form the desired amine linkage. Subsequent alkylation with 4-fluorobenzyl halide would complete the synthesis of the resin-bound target structure. Similarly, protocols have been developed for the on-resin synthesis of amino acid- and peptide-phenylbenzimidazole-amidine conjugates, where a resin-bound amino acid is sequentially treated with various reagents to build a complex heterocycle. nih.gov This highlights the modularity of solid-phase techniques.

The table below summarizes representative conditions and components used in solid-phase synthesis relevant to the preparation of amine derivatives.

| Resin/Linker | Key Reaction Step | Reagents & Conditions | Application/Product Type | Reference |

|---|---|---|---|---|

| PL-MBHA-BAL Resin | Alkylation of a resin-bound amine | 4-Fluorobenzyl bromide, BTPP, NMP, 24h | Synthesis of peptide derivatives | mdpi.com |

| 2-ClTrtCl Resin | Fluorobenzoylation of a resin-bound amine | 4-Fluorobenzoyl chloride, TEA | Synthesis of fluorobenzoylated polyamines | nih.gov |

| Rink Amide Resin | Amide coupling and heterocycle formation | 4-Formyl benzoic acid, 3,4-diamino-N'-hydroxybenzimidamide | Synthesis of peptide-phenylbenzimidazole conjugates | nih.gov |

| BAL-based Resin | On-resin alkylation and cyclization | α,ω-Dihaloalkanes for cyclization | Synthesis of proline homologues | mdpi.com |

Strategic Utilization as a Building Block in Complex Molecule Synthesis

The unique combination of a reactive allyl group and a fluorinated aromatic ring makes this compound a valuable building block in medicinal chemistry and materials science. enamine.netenamine.net

Incorporation into Pharmaceutical Intermediates

The N-(4-fluorobenzyl) motif is a common feature in molecules designed for therapeutic applications. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.

Research has demonstrated the synthesis of N-(4-halobenzyl)amides by coupling 4-halobenzylamines with various carboxylic acids, such as cinnamic and benzoic acids. researchgate.netmdpi.com These amide derivatives were evaluated for antifungal activity, with results indicating that specific substitutions significantly influenced their potency. researchgate.netnih.gov This illustrates how the N-(4-fluorobenzyl) substructure can be systematically incorporated to explore structure-activity relationships (SAR). nih.gov

Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov The synthesis of these inhibitors through medicinal chemistry optimization highlights the strategic importance of the N-benzylamine core in developing targeted therapies. nih.gov While these examples use N-(4-fluorobenzyl)amine or its analogs to form amides or attach to pyrimidines, the this compound building block offers an additional advantage: the allyl group serves as a versatile handle for subsequent chemical transformations, allowing for the creation of diverse and complex pharmaceutical intermediates.

The following table details examples of pharmaceutical intermediates synthesized using related building blocks.

| Building Block Type | Resulting Compound Class | Therapeutic Target/Application | Reference |

|---|---|---|---|

| 4-Halobenzylamines | N-(4-Halobenzyl)amides | Antifungal agents (Candida strains) | researchgate.netmdpi.comnih.gov |

| N-Benzylamine derivatives | N-Benzyl-2-phenylpyrimidin-4-amines | Anticancer (USP1/UAF1 inhibitors) | nih.gov |

| Allylamine derivatives | Substituted N-allylamines | Antifungal agents (Squalene epoxidase inhibitors) | nih.gov |

Late-Stage Modification of Drug Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules in the final steps of their synthesis. nih.govacs.org This approach allows chemists to rapidly generate analogs of a lead compound, fine-tuning its properties without having to restart the synthesis from scratch. drugdiscoverytrends.comresearchgate.net

The this compound scaffold is exceptionally well-suited for LSF strategies. The allyl group's double bond is a versatile functional handle that can participate in a wide array of chemical reactions. For a complex drug candidate containing this scaffold, the allyl group can be modified late in the synthetic sequence through reactions such as:

Oxidation: Epoxidation or dihydroxylation to introduce new stereocenters and polar groups.

Reduction: Selective hydrogenation to the propyl group to alter conformational flexibility.

C-C Bond Formation: Heck coupling, Suzuki coupling, or metathesis to append new aryl or alkyl fragments.

Hydrofunctionalization: Hydroamination, hydroetherification, or hydroboration-oxidation to install diverse functional groups.

Moreover, the principles of LSF can be applied to introduce the fluorobenzyl group itself. For example, methods for the late-stage conversion of C-O bonds to C-F bonds have been developed to improve properties like metabolic stability and blood-brain barrier penetration. nih.gov Similarly, palladium-catalyzed C-H activation techniques, accelerated by specialized ligands, enable the direct functionalization of arenes, which could be used to introduce a fluorinated benzyl moiety onto a complex core. drugdiscoverytrends.com This dual utility—both as a target for modification and as a group to be installed late-stage—cements the strategic value of this compound and its components in modern medicinal chemistry. nih.gov

Mechanistic Insights and Reactivity Studies of N 4 Fluorobenzyl 2 Propen 1 Amine

Exploration of Reaction Pathways and Intermediate Formation

The synthesis and reactions of N-(4-Fluorobenzyl)-2-propen-1-amine and its derivatives proceed through various pathways, often involving the formation of distinct intermediates. A common synthetic route involves the nucleophilic substitution reaction between 4-fluorobenzyl chloride and allylamine (B125299). This reaction proceeds via a classic SN2 mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the benzyl (B1604629) chloride, displacing the chloride ion.

In other transformations, such as reactions with isothiocyanates, the amine adds to the electrophilic carbon of the isothiocyanate to form a thiourea (B124793) derivative. mdpi.com For instance, the reaction of a related phosphonated hydrazone with p-fluorophenyl-isothiocyanate leads to the formation of a thiosemicarbazone, highlighting the nucleophilic addition pathway. mdpi.com

Furthermore, the amine functionality can participate in condensation reactions. For example, the reaction of p-phenylenediamine (B122844) with 2-hydroxy-1-naphthaldehyde (B42665) and 4-nitrobenzaldehyde (B150856) to form a Schiff base involves initial nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration to form an imine intermediate. nih.gov While not directly involving this compound, this illustrates a common reaction pathway for primary amines.

Stereochemical Outcomes and Regioselectivity in Transformations

The stereochemistry and regioselectivity of reactions involving this compound and its analogs are of significant interest. While the parent molecule itself is not chiral, reactions at the allylic double bond or the nitrogen atom can lead to the formation of stereocenters.

For chiral variants like (S)-1-(4-Fluorophenyl)-2-propene-1-amine, the inherent stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions. This is particularly relevant in enzymatic reactions, where enzymes can exhibit high stereoselectivity. For example, transaminases can use such chiral amines as donors to produce other chiral amines with high enantiomeric excess.

Regioselectivity is a key consideration in reactions involving the allylic system and the aromatic ring. The allylic double bond presents two potential sites for electrophilic attack. The outcome of such reactions will be governed by the relative stability of the resulting carbocationic intermediates.

In reactions involving ambident nucleophiles, such as the thiocyanate (B1210189) ion (SCN⁻), regioselectivity becomes a critical factor. wikipedia.org The thiocyanate ion can attack from either the sulfur or the nitrogen atom, leading to a mixture of an alkyl thiocyanate and an alkyl isothiocyanate. wikipedia.org Similarly, reactions involving the allylic system of this compound could potentially yield different regioisomers depending on the nature of the attacking species and the reaction conditions.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is significantly influenced by both electronic and steric factors. The presence of a fluorine atom at the para position of the benzyl group exerts a notable electronic effect. Fluorine is an electron-withdrawing group, which can influence the electron density of the aromatic ring and the benzylic position. This can affect the rates of reactions involving the aromatic ring, such as electrophilic aromatic substitution, and can also modulate the nucleophilicity of the amine.

Studies on related N-benzylpivalamides have shown that electron-withdrawing groups on the aromatic ring decelerate the rate of N-nitrosation, while electron-releasing groups increase the rate. nih.gov This demonstrates the direct impact of aromatic substituents on the reactivity of the nitrogen center.

Steric hindrance also plays a crucial role in the reactivity of amines. masterorganicchemistry.comresearchgate.net While primary amines like this compound are generally less sterically hindered than secondary or tertiary amines, the size of the benzyl group can still influence the accessibility of the nitrogen's lone pair and the allylic double bond to incoming reagents. In reactions like the Ring-Opening Metathesis Polymerization (ROMP), the cone angle of amine ligands has been shown to be a determining factor for the coordination and reactivity of the metal catalyst. researchgate.net

The interplay between electronic and steric effects is complex. For instance, while alkyl groups are electron-donating and would be expected to increase the basicity and nucleophilicity of an amine, their steric bulk can hinder its ability to act as a nucleophile. masterorganicchemistry.com

Electrophilic and Nucleophilic Characterization of Amine Functionality

The amine functionality in this compound exhibits both nucleophilic and, under certain conditions, electrophilic character.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom makes the amine a potent nucleophile. wikipedia.org It readily participates in reactions with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. youtube.com The nucleophilicity of an amine is a kinetic property that describes its reactivity towards an electrophile. masterorganicchemistry.com Generally, the nucleophilicity of amines follows the trend: secondary > primary > ammonia, although this can be influenced by steric factors. masterorganicchemistry.com The nucleophilicity of this compound would be expected to be comparable to other primary amines.

The nucleophilic strength of amines can be quantified using scales like the Mayr nucleophilicity parameters. masterorganicchemistry.com These scales provide a quantitative measure of the reactivity of a nucleophile towards a standard set of electrophiles.

Electrophilic Character: While the amine itself is primarily nucleophilic, it can be converted into an electrophilic species. For example, reaction with nitrous acid can generate a diazonium ion intermediate, which is a potent electrophile and can undergo various substitution reactions. youtube.com Additionally, the Hinsberg test, which uses benzenesulfonyl chloride, involves the amine acting as a nucleophile to form a sulfonamide. msu.edu The resulting sulfonamide from a primary amine is acidic and can be deprotonated, with the resulting anion being nucleophilic.

The dual character of the amine functionality is a cornerstone of its rich and diverse chemistry, allowing it to participate in a wide array of chemical transformations.

Computational and Theoretical Chemistry of N 4 Fluorobenzyl 2 Propen 1 Amine

Quantum Chemical Calculations for Molecular Structure and Stability

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(4-Fluorobenzyl)-2-propen-1-amine, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The process often involves iterative calculations until the forces on the atoms are negligible and the energy has converged. nih.gov

Conformational analysis further explores the different spatial arrangements of the molecule, known as conformers, which can arise from the rotation around single bonds. Identifying the global minimum energy conformer is crucial as it represents the most populated and stable structure of the molecule under given conditions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 | 120 | 0 |

| C-F | 1.35 | - | - |

| C-N | 1.47 | 112 | 180 |

| N-H | 1.01 | - | - |

| C=C (allyl) | 1.34 | 122 | - |

Note: The values in this table are representative and would be determined with precision through specific computational studies.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This is verified by the absence of any imaginary frequencies. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the characterization of the molecule.

For this compound, a secondary amine, characteristic vibrational modes would include:

N-H stretch: A single, typically weak band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-N stretch: For the aromatic amine portion, a band is expected in the 1335-1250 cm⁻¹ region, while the aliphatic C-N stretch appears between 1250-1020 cm⁻¹. orgchemboulder.com

N-H wag: A broad band between 910-665 cm⁻¹ is characteristic of primary and secondary amines. orgchemboulder.com

C-F stretch: A strong absorption typically found in the 1300-1000 cm⁻¹ range.

C=C stretch: Associated with the allyl group, appearing around 1650 cm⁻¹.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide valuable descriptors that help predict how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the amine and the allyl group, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the fluorobenzyl ring, particularly influenced by the electron-withdrawing fluorine atom.

Table 2: Exemplary Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These are hypothetical values for illustrative purposes. Actual values are obtained from quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns well with Lewis structure concepts. uni-muenchen.de This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. wisc.edu

For this compound, NBO analysis would reveal:

The polarization of the C-F and C-N bonds.

The nature of the lone pair on the nitrogen atom.

Hyperconjugative interactions, such as those between the nitrogen lone pair and the antibonding orbitals of adjacent C-H or C-C bonds, which contribute to the molecule's stability. These interactions are evaluated using second-order perturbation theory. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netucsb.edu It is a valuable tool for predicting how a molecule will interact with other charged or polar species. nih.gov The MEP map is colored to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these areas would likely be around the nitrogen atom due to its lone pair and the fluorine atom.

Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack. These would be expected around the hydrogen atoms attached to the nitrogen and potentially on the carbon atoms adjacent to the electronegative fluorine and nitrogen atoms. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

The MEP map for this compound would therefore highlight the nucleophilic character of the amine nitrogen and the electrophilic character of the N-H proton and parts of the fluorobenzyl ring, providing a clear guide to its reactive sites. bhu.ac.in

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for understanding the chemical reactivity and stability of a molecule. researchgate.netmdpi.com These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I+A)/2. dergipark.org.tr

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I-A)/2. A larger energy gap between HOMO and LUMO signifies greater hardness and lower reactivity. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment, calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ). dergipark.org.tr

For this compound, these calculations would reveal its propensity to act as an electron donor or acceptor, providing insight into its potential reaction mechanisms and kinetic stability.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which helps in the structural confirmation of synthesized compounds.

Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra

DFT calculations are widely used to predict the vibrational and magnetic resonance spectra of molecules.

Infrared (IR) Spectra: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR absorption bands to specific functional group vibrations. nih.gov For this compound, key vibrational modes would include N-H stretching and bending vibrations characteristic of a secondary amine, C=C stretching of the allyl group, C-N stretching, and vibrations associated with the fluorobenzyl group. Comparing the computed spectrum with an experimental one allows for a detailed structural validation.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). science.govresearchgate.net Theoretical predictions aid in the assignment of complex experimental spectra. For this molecule, calculations would predict the chemical shifts for the protons and carbons of the 4-fluorobenzyl and 2-propen-1-amine moieties, taking into account the electronic effects of the fluorine atom and the nitrogen. Good correlation between experimental and calculated shifts confirms the molecular structure. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic transitions of molecules. nih.govscience.gov This analysis calculates the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which is a measure of the transition probability.

For this compound, a TD-DFT study would predict its UV-Visible absorption spectrum. The results would identify the principal electronic transitions, such as π→π* transitions within the benzene (B151609) ring and the allyl double bond, and n→π* transitions involving the nitrogen lone pair. The influence of solvents on these transitions can also be modeled, providing a comprehensive understanding of the molecule's electronic behavior. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on having the crystal structure of the compound, typically determined by X-ray diffraction. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For this compound, this analysis would reveal the nature and extent of intermolecular forces, such as:

Hydrogen bonds (e.g., N-H···N or potential weak C-H···F interactions).

π-π stacking interactions between the fluorophenyl rings.

van der Waals forces.

Investigation of Nonlinear Optical (NLO) Properties

Computational chemistry, particularly DFT, is instrumental in predicting the Nonlinear Optical (NLO) properties of molecules. nih.gov Organic molecules with donor-π-acceptor motifs can exhibit significant NLO responses, making them candidates for applications in optoelectronics.

The key NLO parameters calculated are:

Linear Polarizability (α): The measure of the linear response of the electron density to an applied electric field.

First-Order Hyperpolarizability (β): The measure of the second-order NLO response. A large β value is a primary indicator of a potentially useful NLO material. jmcs.org.mx

For this compound, the amine group can act as an electron donor and the fluorophenyl ring as a weak acceptor, connected by a σ-π framework. DFT calculations would determine the magnitude of its dipole moment, polarizability, and first-order hyperpolarizability to assess its potential as an NLO material. nih.govjmcs.org.mx

Medicinal Chemistry and Pharmacological Relevance of N 4 Fluorobenzyl 2 Propen 1 Amine Analogues

Structure-Activity Relationship (SAR) Investigations

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into a drug molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, thereby modulating its biological activity. nih.gov While direct SAR studies on a broad series of N-(4-Fluorobenzyl)-2-propen-1-amine analogues with varied fluorine positioning are not extensively documented in publicly available literature, the impact of fluorine substitution is a well-established principle in medicinal chemistry.

In the context of other molecular frameworks, the substitution of a fluorine atom can have varied effects. For instance, in classical cannabinoids, the substitution of a fluorine at the C-1 position of Δ⁸-THC analogues was found to have a significant detrimental effect on CB1 receptor binding affinity. nih.gov Conversely, in the development of inhibitors for the dopamine (B1211576) transporter, bis(4-fluorophenyl)amine (B3260371) analogues have been synthesized, indicating the favorable contribution of the fluoro-substituent to their binding affinity. nih.gov Furthermore, studies on flupirtine (B1215404) analogues have investigated the metabolic cleavage of the 4-fluorobenzylamine (B26447) moiety, highlighting the role of the fluorine atom in the metabolic fate of these compounds. nih.govresearchgate.net

For this compound analogues, the 4-fluoro substitution on the benzyl (B1604629) ring is a defining feature. This substitution can influence the electronic properties of the aromatic ring and participate in specific interactions with biological targets. The high electronegativity of fluorine can lead to favorable electrostatic interactions or hydrogen bonding with receptor sites. Moreover, the replacement of a hydrogen atom with fluorine can block metabolic oxidation at that position, potentially increasing the metabolic stability and bioavailability of the compound. The precise impact of the 4-fluoro substituent on the biological activity of these analogues would depend on the specific target and the nature of the binding pocket.

Role of the Allylic Amine Moiety in Ligand Binding

The allylic amine moiety, which consists of an amine group attached to a carbon atom adjacent to a double bond, is a critical functional group in many biologically active compounds. researchgate.net This structural feature is present in this compound and its analogues and is expected to play a significant role in their interaction with biological targets.

The nitrogen atom of the amine group can act as a hydrogen bond acceptor or, in its protonated form, as a hydrogen bond donor. This capability for hydrogen bonding is fundamental for the recognition and binding of ligands to proteins, such as receptors and enzymes. The basicity of the amine, which can be modulated by the electronic effects of the surrounding substituents, will influence its protonation state at physiological pH and thus its binding characteristics.

The allyl group itself can also contribute to ligand binding through hydrophobic interactions with nonpolar regions of the binding site. The presence of the double bond introduces a degree of rigidity to this part of the molecule, which can be important for adopting the correct conformation for optimal binding. Furthermore, the allylamine (B125299) fragment is found in a number of natural products and other biologically active compounds, underscoring its importance as a pharmacophoric element. researchgate.net For example, in the context of 9-cis-epoxycarotenoid dioxygenase inhibitors, the amine moiety within the inhibitor "abamine" is crucial for its activity. nih.govnih.govresearchgate.net

Structural Modifications and Pharmacophore Development

Pharmacophore modeling is a powerful tool in medicinal chemistry used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.govnih.gov The development of a pharmacophore model for this compound analogues would involve synthesizing and testing a series of structurally related compounds to determine which features are critical for activity.

Key structural modifications could include:

Alterations to the benzyl ring: Introducing different substituents at various positions on the phenyl ring to probe the electronic and steric requirements of the binding site.

Modification of the allyl group: Varying the length of the alkyl chain or introducing substituents to assess the impact on binding and selectivity.

Substitution on the nitrogen atom: Introducing different alkyl or aryl groups to explore the space around the amine and its role in binding.

By systematically modifying the structure and observing the resulting changes in biological activity, a pharmacophore model can be constructed. This model can then be used to guide the design of new, more potent, and selective analogues. For example, pharmacophore models have been successfully developed for inhibitors of various targets, including DNA gyrase and tubulin, demonstrating the utility of this approach in drug discovery. researchgate.net The development of a pharmacophore for this compound analogues would be a critical step in optimizing their pharmacological profile for a specific biological target.

Exploration of Biological Targets and Mechanisms of Action

The pharmacological effects of a compound are determined by its interactions with specific biological targets. For this compound analogues, research has begun to explore their interactions with a range of proteins, including neurotransmitter transporters and various enzymes.

Interaction with Neurotransmitter Transporters (e.g., Dopamine Transporter, Serotonin (B10506) Transporter, Equilibrative Nucleoside Transporters)

Neurotransmitter transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft and are important targets for many therapeutic agents.

Dopamine Transporter (DAT): The dopamine transporter is responsible for the reuptake of dopamine from the synapse. Inhibitors of DAT can increase synaptic dopamine levels and are used to treat conditions like ADHD and have potential as treatments for substance abuse. nih.govnih.gov Structure-activity relationship studies of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have shown that modifications to the amine-containing scaffold can significantly affect affinity and selectivity for DAT. nih.gov Given the structural similarities, this compound analogues may also interact with DAT. The 4-fluorobenzyl group could potentially occupy a similar binding pocket as the bis(4-fluorophenyl) moiety in these known DAT inhibitors. The amine group is also a key feature for interaction with DAT. mdpi.com

Serotonin Transporter (SERT): The serotonin transporter plays a crucial role in regulating serotonin levels and is the primary target for many antidepressant medications. nih.govnih.gov Ketamine, a drug with rapid antidepressant effects, has been shown to interact with SERT. mdpi.com The structural features of this compound, particularly the benzylamine (B48309) core, suggest a potential for interaction with monoamine transporters like SERT. The development of conformationally selective inhibitors of SERT highlights the importance of specific ligand-transporter interactions. nih.gov

Equilibrative Nucleoside Transporters (ENTs): ENTs are involved in the transport of nucleosides across cell membranes and are targets for drugs used in cancer and cardiovascular diseases. nih.govanu.edu.auresearchgate.net Studies on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have revealed the importance of the fluorophenyl moiety for inhibitory activity at ENT1 and ENT2. nih.govfrontiersin.org These findings suggest that the 4-fluorobenzyl group in this compound analogues could also be a key determinant for interaction with ENTs. The replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring in FPMINT analogues was shown to abolish inhibitory effects, indicating the sensitivity of the transporter to the aromatic portion of the ligand. frontiersin.org

Table 1: Investigated Neurotransmitter Transporter Interactions of Structurally Related Compounds This table is for illustrative purposes and includes data from compounds structurally related to this compound to infer potential interactions.

| Compound Class | Transporter | Key Finding | Reference |

|---|---|---|---|

| bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | Dopamine Transporter (DAT) | Modifications to the alicyclic amine affect DAT affinity and selectivity. | nih.gov |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues | Equilibrative Nucleoside Transporters (ENT1 & ENT2) | The fluorophenyl moiety is essential for inhibitory effects on ENT1 and ENT2. | nih.govfrontiersin.org |

| Ketamine | Serotonin Transporter (SERT) | Inhibits serotonin clearance, suggesting interaction with SERT. | mdpi.com |

Ligand Binding Affinity and Selectivity Profiling

The interaction of a ligand with its biological target is a critical determinant of its pharmacological effect. For analogues of this compound, understanding their binding affinity and selectivity is paramount in drug development.

Structure-activity relationship (SAR) studies have shed light on how modifications to the N-benzylallylamine scaffold influence binding to various receptors. For instance, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen substituent on the fluorophenyl moiety was found to be crucial for inhibitory effects on equilibrative nucleoside transporters ENT1 and ENT2. polyu.edu.hk Replacing the naphthalene group with a benzene ring abolished the inhibitory activity, highlighting the importance of this part of the molecule for binding. polyu.edu.hkfrontiersin.org However, the addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position of the benzene ring could restore the inhibitory activity on both ENT1 and ENT2. polyu.edu.hk

In another study focusing on sigma receptors, the length of the linker between a 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring significantly impacted σ1R affinity. nih.gov An increase in the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in progressively higher affinity for the hσ1R. nih.gov Furthermore, the introduction of a methyl group at the N-(prop-2-yn-1-yl)amino substituent at C6 of certain pyridine derivatives significantly increased their binding affinity for the σ1 receptor. nih.gov

Fluorine substitution can also have a notable impact on binding affinity. In a study of 4-fluoroproline (B1262513) and 4-fluoropyrrolidine-2-acetic acid derivatives as GABA uptake inhibitors, the introduction of fluorine led to a drastic decrease in affinity, likely due to the strong inductive effect of the fluorine atom reducing the basicity of the molecule. nih.gov

These examples underscore the intricate relationship between the chemical structure of this compound analogues and their binding characteristics. Fine-tuning these structural features is a key strategy in medicinal chemistry to develop ligands with high affinity and selectivity for their intended biological targets.

Interactive Data Table: Ligand Binding Affinity of Selected Analogues

| Compound/Analogue | Target | Binding Affinity (K_i or IC_50) | Key Structural Feature | Reference |

| FPMINT Analogue 2b | ENT1 | IC50 = 12.68 µM | Halogen on fluorophenyl | frontiersin.org |

| FPMINT Analogue 2b | ENT2 | IC50 = 2.95 µM | Halogen on fluorophenyl | frontiersin.org |

| FPMINT Analogue 3c | ENT1 | IC50 = 2.38 µM | Halogen on fluorophenyl | frontiersin.org |

| FPMINT Analogue 3c | ENT2 | IC50 = 0.57 µM | Halogen on fluorophenyl | frontiersin.org |

| Pyridine Derivative 5 | hσ1R | K_i = 1.45 nM | N-Me-substituted propargyl amine | nih.gov |

| Pyridine Derivative 2 | hσ1R | K_i = 7.57 nM | Ethylamino linker | nih.gov |

| Pyridine Derivative 3 | hσ1R | K_i = 2.97 nM | Propylamino linker | nih.gov |

| Pyridine Derivative 4 | hσ1R | K_i = 3.97 nM | Butylamino linker | nih.gov |

Preclinical Evaluation of Analogue Bioactivities

The preclinical evaluation of this compound analogues has revealed promising cytotoxic and anticancer activities. In vitro studies are the first step in this evaluation, where the compounds are tested against various cancer cell lines to determine their potency and selectivity. indexcopernicus.com

For example, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising anticancer target. nih.gov These compounds demonstrated a strong correlation between their inhibitory potency (IC50 values) and their ability to decrease cell survival in non-small cell lung cancer cells. nih.gov Similarly, certain aminobenzylnaphthols have shown significant cytotoxic activity against pancreatic (BxPC-3) and colon (HT-29) cancer cell lines, with IC50 values in the micromolar range. mdpi.com

The introduction of a 4-fluorophenyl group has been shown to be well-tolerated in some analogues, retaining significant antiproliferative activity. nih.gov In one study, a 4-fluorophenyl dihydroxy analogue was even more potent against certain ovarian cancer cell lines than the parent compound. nih.gov However, other modifications, such as the introduction of a phenyl group in place of a propenyl moiety, sometimes led to reduced antiproliferative activity. nih.gov

Following promising in vitro results, in vivo screening in animal models, such as xenografts in mice, is conducted to assess the anticancer activity in a living organism. indexcopernicus.comresearchgate.net For instance, 2-acetyl-benzylamine, an alkaloid with a benzylamine core structure, was shown to inhibit the growth of MOLM-14 leukemia cells in a xenograft mouse model. nih.gov In another study, benzoxazine (B1645224) and aminomethyl compounds derived from eugenol, which contain a benzylamine-like moiety, exhibited anticancer activity in a mouse fibrosarcoma model, reducing cancer incidence and tumor weight. nih.gov

These preclinical studies are crucial for identifying promising lead compounds for further development as anticancer agents.

Interactive Data Table: In Vitro Cytotoxicity of Selected Analogues

| Compound/Analogue | Cancer Cell Line | IC_50 Value | Key Finding | Reference |

| ML323 (N-benzyl-2-phenylpyrimidin-4-amine derivative) | Non-small cell lung cancer | Nanomolar range | Potent USP1/UAF1 inhibitor | nih.gov |

| MMZ Compounds (Aminobenzylnaphthols) | BxPC-3 (pancreatic) | 30.15 - 66.19 µM (24h) | Potent cytotoxic activity | mdpi.com |

| MMZ Compounds (Aminobenzylnaphthols) | HT-29 (colon) | 31.78 - 111.5 µM (24h) | Potent cytotoxic activity | mdpi.com |

| 4-Fluorophenyl dihydroxy analogue | OVCAR5 (ovarian) | GI50 = 16.5 nM | More potent than parent compound | nih.gov |

| 4-Fluorophenyl dihydroxy analogue | A2780 (ovarian) | GI50 = 29.7 nM | More potent than parent compound | nih.gov |

| p-chlorobenzylamino derivative 8e | U-937 (leukemia) | 5.7 - 12.2 µM | Inhibited cancer cell growth | nih.gov |

| p-chlorobenzylamino derivative 8e | SK-MEL-1 (melanoma) | 5.7 - 12.2 µM | Inhibited cancer cell growth | nih.gov |

| 2-acetyl-benzylamine | MOLM-14 (leukemia) | IC50 = 0.40 mM (24h) | Significant cytotoxic properties | nih.gov |

| 2-acetyl-benzylamine | NB-4 (leukemia) | IC50 = 0.39 mM (24h) | Significant cytotoxic properties | nih.gov |

Beyond their anticancer properties, analogues of this compound have been investigated for their potential as antimicrobial and anti-inflammatory agents.

In the realm of antimicrobial activity, various benzylamine derivatives have demonstrated efficacy against a range of pathogens. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) in the low micromolar range. nih.gov The introduction of a benzylcarboxamide fragment to a thieno[2,3-d]pyrimidine (B153573) core has also been found to be beneficial for antimicrobial activity, particularly against S. aureus and B. subtilis. researchgate.net Furthermore, certain N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles have exhibited antimicrobial activity, with one derivative being particularly active against Candida albicans. nih.govresearchgate.net

Regarding anti-inflammatory potential, several studies have highlighted the promise of benzylamine-containing compounds. A series of novel xanthone (B1684191) derivatives with halogenated benzylamine substituents demonstrated good anti-inflammatory activities by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov Some of these compounds were found to be 2-4 times more potent than the standard drug, diclofenac (B195802) sodium. nih.gov Additionally, a compound with two brominated benzyl groups significantly suppressed the production of pro-inflammatory cytokines, TNF-α and IL-1β. nih.gov Other research has also pointed to the anti-inflammatory properties of substituted arylamino-(N'-benzylidene)acetohydrazides and N(2)-arylindazol-3(2H)-one derivatives. nih.govelsevierpure.com

These findings suggest that the N-benzylallylamine scaffold and its variations hold potential for the development of new therapeutic agents to combat microbial infections and inflammatory conditions.

Interactive Data Table: Antimicrobial and Anti-inflammatory Activity of Selected Analogues

| Compound/Analogue | Biological Activity | Key Finding | Reference |

| 1,3-Bis(aryloxy)propan-2-amines (CPD20, CPD22) | Antibacterial (Gram-positive) | MIC range of 2.5-10 µg/ml | nih.gov |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Antimicrobial (S. aureus, B. subtilis) | Good activity observed | researchgate.net |

| Xanthone derivatives (4b-4d, 4f-4h) | Anti-inflammatory | 2-4 times stronger than diclofenac sodium | nih.gov |

| Xanthone derivative 4b | Anti-inflammatory | Suppressed TNF-α and IL-1β production | nih.gov |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine (11b) | Antifungal (C. albicans) | Most active among tested compounds | nih.govresearchgate.net |

Molecular Docking and Dynamics Simulations in Drug Discovery

Molecular docking and dynamics simulations are powerful computational tools that play an increasingly important role in drug discovery, including for the development of this compound analogues. nih.govnih.gov These in silico techniques provide insights into the binding modes and interactions of ligands with their target proteins at an atomic level, which can guide the design of more potent and selective inhibitors. nih.govyoutube.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For example, docking studies have been used to investigate the binding of 2-acetyl-benzylamine to the active sites of various cancer-related proteins, such as JAK-2, AKT1, FLT3, and Bcl-2, helping to elucidate its potential mechanism of action. nih.gov In another study, molecular docking of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides into the active site of the TrmD enzyme from Pseudomonas aeruginosa suggested a potential for partial inhibition. researchgate.net

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms in a ligand-protein complex over time, providing a more dynamic picture of the interactions. nih.govnationalmaglab.org MD simulations have been employed to study the stability of N-amidic acids containing selenium, which are potential anti-inflammatory agents, within the binding pocket of the COX-2 enzyme. rsc.org These simulations can help to confirm the findings from molecular docking and provide a more accurate assessment of binding stability. rsc.org Furthermore, MD simulations have been used to generate multiple conformations of covalently attached inhibitors to topoisomerases, aiding in the understanding of their binding and activity. youtube.com

By combining molecular docking and dynamics simulations, researchers can gain a deeper understanding of the structure-activity relationships of this compound analogues and rationally design new compounds with improved pharmacological properties.

Applications in Polymer Chemistry

Synthesis of Monomers for Polymerization

In broader contexts, the synthesis of N-alkyl and N-aryl substituted allylamines has been documented. For instance, processes for producing allylamine (B125299) polymers may involve the polymerization of N-monoalkylallylamine hydrochlorides in the presence of radical initiators google.com. The synthesis of related structures, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has been described in the context of medicinal chemistry, involving multi-step chemical reactions nih.gov. These examples suggest potential synthetic pathways, but specific protocols for N-(4-Fluorobenzyl)-2-propen-1-amine for polymerization purposes are not explicitly detailed.

Incorporation into Functional Polymers

The incorporation of functional monomers like this compound into polymer chains can impart specific properties to the resulting material. The presence of the fluorobenzyl group could introduce hydrophobicity and alter the electronic properties of the polymer, while the amine group provides a site for further functionalization or imparts pH-responsiveness.

While specific examples of the incorporation of this compound into functional polymers are not found in the reviewed literature, the polymerization of related allylamine monomers is well-documented. For example, polyallylamine (PAA) and its derivatives are known to be synthesized by the polymerization of allylamine mdpi.com. The modification of polyallylamine with various functional groups to create functional polymers has also been explored nih.govrsc.org. These studies provide a framework for how a monomer like this compound could potentially be used to create functional polymers, although specific research on this compound is lacking.

Preparation of Polycationic Materials for Specific Applications (e.g., Gene Delivery)

Polycationic polymers are widely investigated for their potential in biomedical applications, particularly as non-viral vectors for gene delivery. The positively charged amine groups in these polymers can electrostatically interact with negatively charged nucleic acids, condensing them into nanoparticles suitable for cellular uptake.

Although there is no direct evidence in the literature of this compound being used to prepare polycationic materials for gene delivery, the broader class of amine-functional polymers is extensively studied for this purpose polysciences.com. Polymers like polyethylenimine (PEI) and poly-L-lysine (PLL) are well-known examples of polycationic gene delivery vectors nih.gov. The introduction of a fluorobenzyl group onto a polyallylamine backbone could influence the polymer's hydrophobicity and interaction with cell membranes, potentially affecting its transfection efficiency and cytotoxicity. PEGylation is a common strategy to improve the stability and reduce the toxicity of such polyplexes nih.gov. However, specific research on polymers derived from this compound in the context of gene delivery remains to be published.

Development of Bio-based Polymers and Materials

The development of polymers from renewable resources is a growing field of interest aimed at reducing reliance on fossil fuels nih.govnih.govchemrxiv.org. Amines derived from biomass are considered key building blocks for creating bio-based polymers such as polyamides and polyureas researchgate.net.

There is no indication in the current scientific literature that this compound is derived from bio-based sources or has been utilized in the development of bio-based polymers. The synthesis of bio-based amines typically involves the conversion of biomass from sources like carbohydrates, terpenes, or oleochemicals nih.govresearchgate.net. The structure of this compound suggests a synthetic origin from petrochemical feedstocks. While the development of bio-based functional polymers is an active area of research mdpi.com, the application of this specific monomer in that context has not been reported.

Advanced Analytical Techniques for Comprehensive Analysis

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for elucidating the molecular structure of N-(4-Fluorobenzyl)-2-propen-1-amine by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns, and integration of the proton signals provide a complete picture of the proton environment within the molecule. The protons on the aromatic ring, the benzyl (B1604629) group, and the propenyl group each exhibit characteristic signals. For instance, hydrogens on carbons adjacent to the nitrogen atom are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org The signal for the N-H proton can vary in its chemical shift (typically between 0.5-5.0 ppm) depending on factors like solvent and concentration, and its presence can be confirmed by its disappearance upon the addition of D₂O. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for N-(4-Fluorobenzyl)aniline

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H NMR | 7.37-7.34 (m, 2H) | Ar-H |

| ¹H NMR | 7.23-7.19 (m, 2H) | Ar-H |

| ¹H NMR | 7.07-7.03 (t, J = 8.7 Hz, 2H) | Ar-H |

| ¹H NMR | 6.78-6.74 (m, 1H) | Ar-H |

| ¹H NMR | 6.66-6.64 (m, 2H) | Ar-H |

| ¹H NMR | 4.32 (s, 2H) | CH₂ |

| ¹H NMR | 4.04 (s, 1H) | NH |

| ¹³C NMR | 161.6 | Ar-C |

| ¹³C NMR | 147.5 | Ar-C |

| ¹³C NMR | 134.7 | Ar-C |

| ¹³C NMR | 128.8 | Ar-C |

| ¹³C NMR | 128.6 | Ar-C |

| ¹³C NMR | 117.3 | Ar-C |

| ¹³C NMR | 115.1 | Ar-C |

| ¹³C NMR | 112.4 | Ar-C |

| ¹³C NMR | 47.1 | CH₂ |

Note: Data is for the related compound N-(4-fluorobenzyl)aniline and is provided for illustrative purposes. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, which is a secondary amine, the IR spectrum will exhibit characteristic absorption bands.

A key feature for secondary amines is a single, weak N-H stretching absorption in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.compressbooks.pub Additionally, a strong, broad band due to N-H wagging can be observed between 910-665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of the allyl group will also give rise to characteristic C=C and =C-H stretching and bending vibrations.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive and specific tool for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov The resulting mass spectrum shows the molecular ion peak (if stable enough to be detected) and a series of fragment ions. A key fragmentation pathway for amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized nitrogen-containing cation. pressbooks.pub

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov In this technique, the sample is separated by LC and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This provides a high degree of specificity and is often used for quantitative analysis in complex matrices. nih.govnih.gov The fragmentation patterns observed in both GC-MS and LC-MS/MS are unique to the molecule's structure and can be used for its definitive identification. mdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or other components in a mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound. These methods are based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

In a typical HPLC or UPLC analysis, a solution of the sample is injected into the system and carried through a column packed with a stationary phase by a high-pressure liquid mobile phase. The separation is achieved based on the analyte's affinity for the stationary phase. A detector at the end of the column measures the concentration of the analyte as it elutes, producing a chromatogram. The retention time, the time it takes for the analyte to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the analyte, allowing for quantitative analysis and purity assessment. nih.gov UPLC, which uses smaller particle sizes in the stationary phase and higher pressures, offers faster analysis times and better resolution compared to traditional HPLC. bldpharm.com

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of amines like this compound by GC can be challenging. nih.govsigmaaldrich.com Amines are prone to adsorption onto the surfaces of the GC system, including the column, which can lead to poor peak shape, tailing, and reduced reproducibility. nih.govlabrulez.com The basic nature of the amine group, particularly in primary and secondary amines, contributes significantly to these undesirable interactions. labrulez.com

To mitigate these issues, several strategies are employed. The use of specially deactivated columns is crucial. labrulez.com These columns are treated to reduce active sites that can interact with the amine. Additionally, the selection of an appropriate stationary phase is vital for achieving good separation. For amine analysis, packings are often made strongly basic by adding potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) to a diatomaceous earth support, or by using an amine-based stationary phase. labrulez.com A generic GC-Flame Ionization Detection (FID) method on a capillary column like the Agilent J&W CP-Volamine has been shown to be effective for separating a wide range of volatile amines. nih.gov

For the specific analysis of fluorobenzylamines, a combination of GC with mass spectrometry (GC-MS) provides both separation and structural identification. waters.com In one study, isomeric fluorobenzylamines were analyzed using a DB5-MS column, revealing distinct impurity profiles for each isomer. The use of both electron impact (EI) and chemical ionization (CI) modes can aid in the elucidation of impurity structures.

Table 1: GC and GC-MS Parameters for Amine Analysis

| Parameter | Details | Reference |

| Column Types | Deactivated columns, Agilent J&W CP-Volamine, DB5-MS | labrulez.comnih.gov |

| Common Issues | Peak tailing, adsorption to column | nih.govlabrulez.com |

| Mitigation Strategies | Use of basic packings (e.g., with KOH), deactivated columns | labrulez.com |

| Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS) | nih.gov |

| Ionization Modes (MS) | Electron Impact (EI), Chemical Ionization (CI) |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a powerful technique employed to improve the analytical characteristics of a compound, making it more suitable for chromatographic analysis. actascientific.com For amines like this compound, derivatization can reduce polarity, increase volatility, and enhance detector response, thereby improving separation and sensitivity. nih.govsigmaaldrich.comnih.gov

Pre-column and Post-column Derivatization for Detection Sensitivity

Derivatization can be performed either before the sample is introduced into the chromatographic system (pre-column) or after separation in the column but before detection (post-column). actascientific.comshimadzu.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection. shimadzu.com This approach is advantageous as it allows for the use of a wider variety of reagents and can significantly increase the sensitivity of the analysis. shimadzu.com For instance, introducing a chromophore or fluorophore to the this compound molecule through derivatization allows for highly sensitive detection using UV or fluorescence detectors. thermofisher.com However, pre-column derivatization can be susceptible to matrix effects, where other components in the sample interfere with the derivatization reaction. shimadzu.com

Post-column derivatization involves the reaction of the separated analytes with a reagent after they elute from the column. shimadzu.com This method offers excellent reproducibility and is readily automated. shimadzu.com A key advantage is that it circumvents issues related to the formation of multiple derivatives that can sometimes occur with pre-column derivatization. rsc.org However, the choice of reagents is more limited as the unreacted reagent must not interfere with the detector. shimadzu.com Commonly used reagents for post-column derivatization of amines include ninhydrin (B49086) and o-phthalaldehyde (B127526) (OPA). actascientific.comshimadzu.com

Table 2: Comparison of Pre-column and Post-column Derivatization

| Feature | Pre-column Derivatization | Post-column Derivatization | Reference |

| Timing of Reaction | Before injection | After column separation | shimadzu.com |

| Advantages | Increased sensitivity, wider reagent choice | High reproducibility, automation, avoids multiple derivative formation | shimadzu.comrsc.org |

| Disadvantages | Susceptible to matrix effects | Limited reagent choice, higher reagent consumption | shimadzu.com |

| Common Reagents | PITC, Dansyl chloride, FMOC-Cl | Ninhydrin, OPA | actascientific.comshimadzu.com |

Derivatization for Specific Functional Group Analysis

Derivatization reagents are chosen based on the specific functional group to be analyzed. For this compound, the key functional group is the secondary amine.

Several reagents are effective for derivatizing secondary amines. Acylation, the addition of an acyl group, is a widely used method for the GC analysis of both primary and secondary amines. researchgate.net Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are commonly used for this purpose. h-brs.de Alkyl chloroformates are another class of reagents that react with primary and secondary amines to form carbamates, which are suitable for GC analysis. vt.edu

For HPLC analysis, reagents that introduce a fluorescent tag are particularly useful for enhancing sensitivity. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-known reagent that reacts with both primary and secondary amines. libretexts.orgresearchgate.net Other reagents include 1,2-naphthoquinone-4-sulfonate (NQS), which can be used for both pre- and post-column derivatization of primary and secondary amines. rsc.org 2-Naphthalenesulfonyl chloride (NSCl) has been successfully used for the pre-column derivatization of secondary amines in spectinomycin (B156147) for HPLC analysis. nih.gov

Table 3: Derivatizing Reagents for Secondary Amines

| Reagent | Technique | Derivative Formed | Reference |

| Trifluoroacetic anhydride (TFAA) | GC | Trifluoroacetylated derivative | h-brs.de |

| Alkyl chloroformates | GC | Carbamate | vt.edu |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC | Fluorescent carbamate | libretexts.orgresearchgate.net |

| 1,2-naphthoquinone-4-sulfonate (NQS) | HPLC/CE | Naphthoquinone derivative | rsc.org |

| 2-Naphthalenesulfonyl chloride (NSCl) | HPLC | Naphthalenesulfonyl derivative | nih.gov |

Application in Metabolomics and Impurity Profiling

In metabolomics , which involves the study of small molecules (metabolites) in a biological system, derivatization is often necessary to analyze polar compounds that are poorly retained on standard reversed-phase liquid chromatography (RPLC) columns. nih.govscispace.com By derivatizing amine groups, their polarity is reduced, leading to better retention and separation. This "divide-and-conquer" strategy, where different classes of metabolites are derivatized and analyzed separately, allows for a more comprehensive profiling of the metabolome. For instance, a dual derivatization scheme can be employed to tag amine, hydroxyl, and carboxylate groups in a single analysis, significantly enhancing signal response and coverage. nih.govrsc.org The use of derivatization in combination with techniques like ion-pairing chromatography can provide complementary approaches for the targeted analysis of the polar metabolome. nih.govscispace.com